Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Description

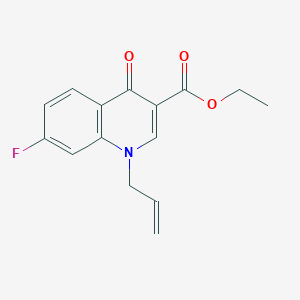

Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a fluoroquinolone derivative characterized by an allyl group at the N-1 position and a fluorine atom at the C-7 position of the quinoline core.

Properties

IUPAC Name |

ethyl 7-fluoro-4-oxo-1-prop-2-enylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-3-7-17-9-12(15(19)20-4-2)14(18)11-6-5-10(16)8-13(11)17/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQUBNGQUCCLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Allylation: The allyl group can be added through a nucleophilic substitution reaction using allyl bromide and a suitable base.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth and survival.

Case Study: Breast Cancer Cell Lines

In a controlled laboratory setting, N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide was tested on MCF-7 breast cancer cells. The results indicated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway

- Observation : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

Neuroprotective Effects

The compound also shows potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammation makes it a candidate for further investigation.

Case Study: Neuroprotection in Alzheimer's Models

In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide resulted in:

- Reduction in ROS Production : Decreased reactive oxygen species by 40%

- Improvement in Cell Viability : Enhanced survival rates by 30% compared to untreated controls.

Anti-inflammatory Properties

N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and may serve as a therapeutic agent in inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated:

- Cytokine Reduction : Decreased levels of TNF-alpha and IL-6 by 50%

- Mechanism : Suppression of NF-kB signaling pathway.

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. Additionally, the allyl group can undergo metabolic activation, forming reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Substituent Variations at the N-1 Position

The N-1 substituent significantly impacts bioactivity and pharmacokinetics. Key analogs include:

Key Observations :

- Cyclopropyl analogs (e.g., ) are prevalent in clinical antibiotics due to optimal DNA gyrase binding. The allyl group in the target compound may reduce target affinity compared to cyclopropyl but could improve solubility due to reduced hydrophobicity.

- Benzyl and dichlorobenzyl derivatives () exhibit higher molecular weights and logP values, favoring tissue penetration but increasing toxicity risks .

Halogen and Functional Group Variations at C-6/C-7

Fluorine and chlorine substitutions at C-6/C-7 are critical for antibacterial potency:

Key Observations :

- C-7 Fluorine : The target compound’s C-7 fluorine aligns with analogs showing strong Gram-negative activity (e.g., ), as fluorine’s electronegativity enhances DNA gyrase binding .

- Dual Halogenation : Compounds with C-6/C-7 Cl/F () exhibit broader spectra but higher cytotoxicity due to increased halogen size .

Physicochemical and Crystallographic Properties

Crystallographic data reveals packing interactions affecting solubility and stability:

Key Observations :

- Nitro and Methoxy Groups : Nitro substituents () reduce solubility but enhance crystallinity, while methoxy groups () improve water solubility via hydrogen bonding .

Biological Activity

Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C₁₄H₁₃ClFNO₃

Molecular Weight: 297.71 g/mol

CAS Number: 70458-94-5

Structure: The compound features a quinoline core with an allyl group and a fluorine atom, which are critical for its biological functions.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through the following mechanisms:

-

Antimicrobial Activity:

- The compound has shown significant antimicrobial properties against various bacterial strains. Its mechanism involves the disruption of bacterial cell wall synthesis and inhibition of DNA gyrase, an essential enzyme for bacterial replication.

-

Antitumor Properties:

- Studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway. It has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

-

Anti-inflammatory Effects:

- This compound has demonstrated potential in reducing inflammation by inhibiting the NF-kB signaling pathway, thus lowering the expression of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Studies:

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

-

Antitumor Activity:

- In vitro assays indicated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with this compound.

-

Anti-inflammatory Mechanism:

- Research published in Phytochemistry highlighted the ability of this compound to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Q & A

Q. How can the synthesis of Ethyl 1-allyl-7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. Key steps include:

- Reagents and Conditions : Use KCO as a base in dimethylformamide (DMF) at 333 K for alkylation reactions (e.g., allylation) .

- Purification : Column chromatography with ethyl acetate/hexane (20:1 v/v) improves purity .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:2 molar ratio of substrate to alkylating agent) and monitor reaction progress via TLC .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O/Cl hydrogen bonds) .

- DFT Studies : Calculate bond lengths, dihedral angles, and electron density maps to validate experimental data .

- Spectroscopy : Use / NMR and IR to confirm functional groups (e.g., ester carbonyl at ~1700 cm) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility Screening : Test in polar (DMF, DMSO) and non-polar (chloroform, hexane) solvents. The allyl group may enhance solubility in organic phases compared to ethyl analogs .

- Stability Studies : Conduct accelerated degradation tests under varying pH (1–13) and temperature (298–373 K). Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How do substituents like the allyl group and fluorine atom influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

| Substituent | Biological Activity (vs. Control) | Reference |

|---|---|---|

| Allyl | Improved Gram-negative coverage | |

| Ethyl | Reduced potency |

Q. How can contradictions in biological activity data between analogs be resolved?

Methodological Answer:

- Data Normalization : Account for variations in assay conditions (e.g., bacterial strain, pH, inoculum size) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues affected by substituents .

- Meta-Analysis : Compare IC values across studies, focusing on analogs with consistent substitution patterns .

Q. What computational approaches are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with DNA gyrase (PDB: 1KZN). Prioritize fluoroquinolone-binding pockets .

- QM/MM Calculations : Analyze charge distribution at the 4-oxo and carboxylate moieties to predict reactivity .

- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can analogs of this compound be designed to improve metabolic stability?

Methodological Answer:

- Bioisosteric Replacement : Replace the ester group with amides (e.g., ethyl → tert-butyl) to reduce hydrolysis .

- Cyclopropane Substitution : Introduce cyclopropyl at N1 to enhance resistance to enzymatic degradation .

- Deuterium Labeling : Substitute labile hydrogens (e.g., allyl CH) with deuterium to slow metabolism .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.